
Methyl 4-(diethylsulfamoyl)-1H-indene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(diethylsulfamoyl)-1H-indene-1-carboxylate: is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a sulfamoyl group attached to the indene ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(diethylsulfamoyl)-1H-indene-1-carboxylate typically involves the reaction of 4-(diethylsulfamoyl)benzaldehyde with methyl indene-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are used under acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of halogen or alkyl groups on the indene ring.
科学的研究の応用
Methyl 4-(diethylsulfamoyl)-1H-indene-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-(diethylsulfamoyl)-1H-indene-1-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the indene ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed effects.
類似化合物との比較
- Methyl 4-(diethylsulfamoyl)benzoate
- Methyl 4-(dimethylsulfamoyl)-1H-indene-1-carboxylate
- Ethyl 4-(diethylsulfamoyl)-1H-indene-1-carboxylate
Comparison:
- Methyl 4-(diethylsulfamoyl)benzoate: Lacks the indene ring, resulting in different reactivity and applications.
- Methyl 4-(dimethylsulfamoyl)-1H-indene-1-carboxylate: Similar structure but with a dimethylsulfamoyl group, leading to variations in chemical properties.
- Ethyl 4-(diethylsulfamoyl)-1H-indene-1-carboxylate: The ethyl ester variant, which may exhibit different solubility and reactivity compared to the methyl ester.
Methyl 4-(diethylsulfamoyl)-1H-indene-1-carboxylate stands out due to its unique combination of the indene ring and the diethylsulfamoyl group, making it a valuable compound in various research fields.
特性
CAS番号 |
113289-75-1 |
|---|---|
分子式 |
C15H19NO4S |
分子量 |
309.4 g/mol |
IUPAC名 |
methyl 4-(diethylsulfamoyl)-1H-indene-1-carboxylate |
InChI |
InChI=1S/C15H19NO4S/c1-4-16(5-2)21(18,19)14-8-6-7-11-12(14)9-10-13(11)15(17)20-3/h6-10,13H,4-5H2,1-3H3 |
InChIキー |
IMEKIKMYKIXYPE-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC2=C1C=CC2C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14311547.png)
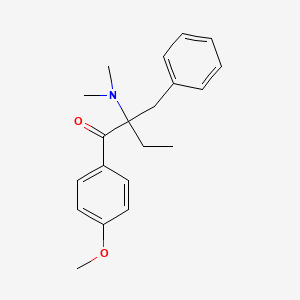
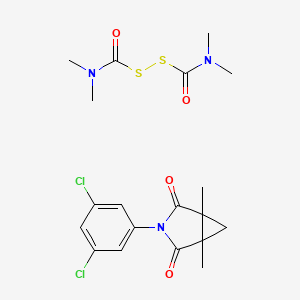

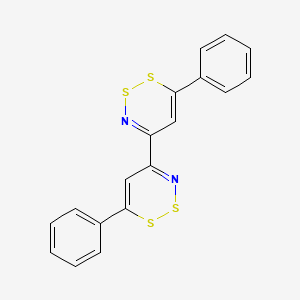
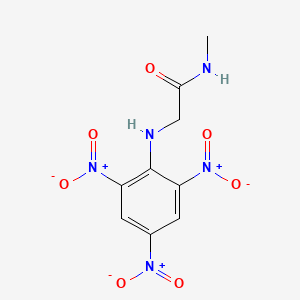

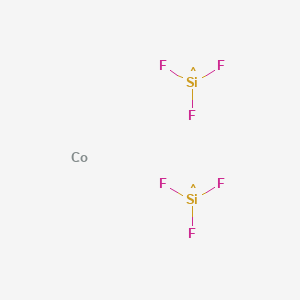
![4-Nitrophenyl 2-[(benzyloxy)imino]butanoate](/img/structure/B14311605.png)
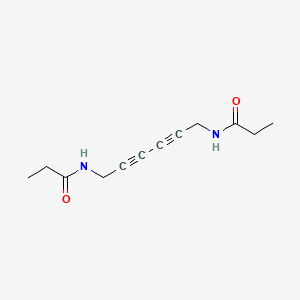
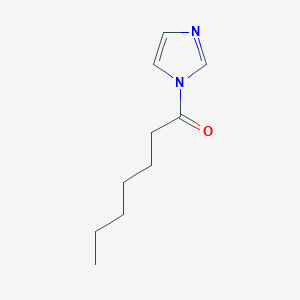
![8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro-](/img/structure/B14311621.png)
![5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene](/img/structure/B14311630.png)

